Cas no 93-35-6 (Umbelliferone)

Umbelliferone structure
Umbelliferone structure
상품 이름:Umbelliferone
CAS 번호:93-35-6
MF:C9H6O3
메가와트:162.142142772675
MDL:MFCD00006878
CID:34698
PubChem ID:5281426

Umbelliferone 화학적 및 물리적 성질

이름 및 식별자

    • 7-Hydroxycoumarine
    • SKIMMETIN
    • Z-LIGUSTILIDE
    • UMBELLIFERON
    • AKOS 213-68
    • 7-HYDROXYCOUMARIN
    • 7-Hydroxy-2H-1-benzopyran-2-one
    • 3-BUTYLIDEN-4,5-DIHYDRO-3H-ISOBENZOFURAN-1-ONE
    • Umbelliferone
    • 7-Hydroxy-2H-chromen-2-one
    • Umbelliferone (7-Hydroxycoumarin)
    • UMBELLIFERONE(P)
    • UMBELLIFERONE(RG)
    • UMBELLIFERONE(RG) PrintBack
    • 7 HC
    • 7-hydroxy-coumarin
    • 7-hydroxy-coumarine
    • Dichrin A
    • Hydramgin
    • HYDRANGIN
    • Hydrangine
    • Skimmetine
    • umberlliferone
    • [ "7-Hydroxycoumarin" ]
    • 7-Oxycoumarin
    • 2H-1-Benzopyran-2-one, 7-hydroxy-
    • beta-Umbelliferone
    • 7-hydroxychromen-2-one
    • Coumarin, 7-hydroxy-
    • NSC19790
    • 7H-1-Benzopyran-7-one, 2-hydroxy-
    • 60Z60NTL4G
    • 7-hydroxy-1-benzopyran-2-one
    • 7-HC
    • CHE
    • 7-Hydroxy-2H-1-benzopyran-2-one (ACI)
    • Coumarin, 7-hydroxy- (7CI, 8CI)
    • 7-Hydroxy-2-chromenone
    • 7-Hydroxylcoumarin
    • NSC 19790
    • EINECS 202-240-3
    • BDBM50174558
    • Umbelliferone, suitable for fluorescence indicator, >=98.0% (HPLC)
    • HMS2271N09
    • NCGC00095801-07
    • NS00001324
    • F0722-0129
    • ACon1_000219
    • SDCCGMLS-0066941.P001
    • Q416196
    • NCGC00178691-02
    • 7-hydroxycumarin
    • Coumarin derivative, 3a
    • NCGC00178691-01
    • 7-hydroxycoumarin, 14C-labeled
    • BRN 0127683
    • CCRIS 3591
    • CHEBI:27510
    • H0236
    • BIDD:ER0671
    • 2-Hydroxy-7H-chromen-7-one
    • HY-N0573
    • UMBELLIFERONE [WHO-DD]
    • MFCD00006878
    • Umbelliferone (Hydrangin, Skimmetin)
    • A844525
    • 07L
    • 7-Hydroxy Coumarin ,(S)
    • Umbelliferone, 99%
    • NCGC00095801-03
    • 7-hydroxy coumarin
    • SPBio_002083
    • 5-18-01-00386 (Beilstein Handbook Reference)
    • STR04824
    • 142044-47-1
    • SY001924
    • BIDD:PXR0126
    • AI3-38054
    • 7-hydroxy-chromen-2-one
    • UMBELLIFERONE [MI]
    • Umbelliferone; 7-Hydroxy-2H-1-benzopyran-2-one; 7-Oxycoumarin; Hydrangin; Skimmetin
    • InChI=1/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10
    • DTXCID9031199
    • C09315
    • SMR000112324
    • NSC-019790
    • Umbelliferone, analytical standard
    • FT-0621430
    • BRD-K87991767-001-03-8
    • SPECTRUM231084
    • MLS002207035
    • MEGxp0_000814
    • DTXSID5052626
    • 1ST11436
    • Spectrum3_000751
    • U-3000
    • AC-18399
    • HMS3741M03
    • NCI60_001646
    • KBio3_001582
    • BB 0218364
    • BSPBio_002362
    • NCGC00095801-01
    • BRD-K87991767-001-02-0
    • CCG-39436
    • s3675
    • Spectrum2_001962
    • NCGC00095801-02
    • Z57150899
    • AC-34707
    • NSC-19790
    • CHEMBL51628
    • Umbelliferone, Vetec(TM) reagent grade, 98%
    • .beta.-Umbelliferone
    • UNII-60Z60NTL4G
    • CS-D1186
    • AKOS000120867
    • 93-35-6
    • 7-hydroxycournarin
    • 7 OH COUMARIN
    • 7-hydroxycoumarin sulphate
    • 7-Hydroxycoumarin;Hydrangin;NSC 19790
    • beta -umbelliferone
    • 32922-68-2
    • EN300-18075
    • A801734
    • 7-Hydroxy-2H-chromen-2-one #
    • HMS1607M21
    • 7-oxidanylchromen-2-one
    • SCHEMBL22018
    • ConMedNP.2147
    • Dataset-S1.174
    • ConMedNP.2146
    • MLSMR
    • 7-Hydroxycoumarin,98%
    • DB-014673
    • AURAPTENE_met001
    • BBL027620
    • ALBB-021296
    • STK331042
    • MDL: MFCD00006878
    • 인치: 1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H
    • InChIKey: ORHBXUUXSCNDEV-UHFFFAOYSA-N
    • 미소: O=C1C=CC2C(=CC(=CC=2)O)O1
    • BRN: 0127683

계산된 속성

  • 정밀분자량: 162.031694g/mol
  • 표면전하: 0
  • XLogP3: 1.6
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 회전 가능한 화학 키 수량: 0
  • 동위원소 질량: 162.031694g/mol
  • 단일 동위원소 질량: 162.031694g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 46.5Ų
  • 중원자 수량: 12
  • 복잡도: 222
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 분자량: 162.14
  • 표면전하: 0
  • 상호 변형 이기종 수량: 5

실험적 성질

  • 색과 성상: Yellow powder
  • 밀도: 1.2599 (rough estimate)
  • 융해점: 230 °C (dec.) (lit.)
  • 비등점: 248.82°C (rough estimate)
  • 플래시 포인트: 181
  • 굴절률: 1.5380 (estimate)
  • 용해도: dioxane: soluble
  • 수용성: 1 g/100 mL (100 ºC)
  • PSA: 50.44000
  • LogP: 1.49860
  • 최대 파장 (λmax): 320nm
  • FEMA: 2768
  • 용해성: 1g은 약 100ml의 끓는 물에 용해되며 에탄올, 트리클로로메탄, 에틸산에 쉽게 용해되며 희소알칼리에 용해되며 에틸에테르에 약간 용해된다.용액은 파란색 형광을 나타낸다.
  • 머크: 9847
  • 산도 계수(pKa): 7.11(at 25℃)
  • 산성 알칼리 지시제 변색 pH 범위: Non/ uorescence (6.5) to blue / uorescence (8.0)

Umbelliferone 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H315,H319,H335
  • 경고성 성명: P261,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26-S36
  • RTECS 번호:GN6820000
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Umbelliferone 세관 데이터

  • 세관 번호:29322980
  • 세관 데이터:

    ?? ?? ??:

    2932209090

    개요:

    2932209090. 기타 내에스테르.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2932209090. 기타 내에스테르.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

Umbelliferone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001924-5g
7-Hydroxycoumarin
93-35-6 ≥98%
5g
¥36.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001924-10g
7-Hydroxycoumarin
93-35-6 ≥98%
10g
¥65.00 2024-07-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L04082-25g
7-Hydroxycoumarin, 98%
93-35-6 98%
25g
¥597.00 2023-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046958-25g
Umbelliferone
93-35-6 98%
25g
¥165.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046958-100g
Umbelliferone
93-35-6 98%
100g
¥624.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046958-500g
Umbelliferone
93-35-6 98%
500g
¥3099.00 2024-04-25
Enamine
EN300-18075-0.25g
7-hydroxy-2H-chromen-2-one
93-35-6 97%
0.25g
$19.0 2023-09-19
Enamine
EN300-18075-10.0g
7-hydroxy-2H-chromen-2-one
93-35-6 97%
10.0g
$32.0 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-208477B-250g
Umbelliferone,
93-35-6 ≥99%
250g
¥2933.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1693-25 mg
7-Hydroxycoumarin
93-35-6 98.30%
25mg
¥196.00 2022-04-26

Umbelliferone 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: NADPH ,  NADP ,  Magnesium chloride ,  Cytochrome P450 CYP1A2 Solvents: Dimethyl sulfoxide ,  Water ;  pH 7.4, 37 °C
참조
Stereoselective Interaction Between Tetrahydropalmatine Enantiomers and CYP Enzymes in Human Liver Microsomes
Sun, Si-Yuan; Wang, Yu-Qing; Li, Li-Ping; Wang, Lu; Zeng, Su; et al, Chirality, 2013, 25(1), 43-47

합성회로 2

반응 조건
1.1 Reagents: Sodium methoxide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  5 min, 80 °C
1.2 Reagents: Triphenylphosphine ;  5.5 h, 210 °C
참조
One-pot Wittig and Knoevenagel reactions in ionic liquid as convenient methods for the synthesis of coumarin derivatives
Valizadeh, Hassan; Vaghefi, Sevil, Synthetic Communications, 2009, 39(9), 1666-1678

합성회로 3

반응 조건
1.1 Reagents: Formic acid Catalysts: Dirhodium tetraacetate ;  pH 3 - 12, 100 °C
참조
A single step process for the synthesis of coumarin derivatives
, India, , ,

합성회로 4

반응 조건
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Dichloromethane ;  24 h, 37 °C
참조
Biotinylated Metathesis Catalysts: Synthesis and Performance in Ring Closing Metathesis
Kajetanowicz, Anna; Chatterjee, Anamitra; Reuter, Raphael; Ward, Thomas R., Catalysis Letters, 2014, 144(3), 373-379

합성회로 5

반응 조건
1.1 Reagents: Sulfuric acid ;  -25 °C; 1 h, -20 °C; 24 h, -20 °C → rt
참조
Preparation of psoralen
, China, , ,

합성회로 6

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  4 h, 22 °C
참조
A pH-Triggered Polymer Degradation or Drug Delivery System by Light-Mediated Cis/Trans Isomerization of o-Hydroxy Cinnamates
Abramov, Alex; Maiti, Binoy; Keridou, Ina; Puiggali, Jordi; Reiser, Oliver; et al, Macromolecular Rapid Communications, 2021, 42(13),

합성회로 7

반응 조건
1.1 Reagents: Zinc ,  Zinc iodide Catalysts: 1,2-Bis(diphenylphosphino)ethane ,  Cobalt dibromide Solvents: Acetonitrile ;  10 min, rt
1.2 16 h, 80 °C
참조
Low-Valent Cobalt-Catalyzed Deprotection of Allyloxyarenes
Kokic, Branislav; Selakovic, Zivota; Nikolic, Andrea M.; Andrijevic, Ana; Andjelkovic, Boban; et al, European Journal of Organic Chemistry, 2022, 2022(43),

합성회로 8

반응 조건
1.1 Reagents: Sodium acetate Catalysts: Dirhodium tetraacetate Solvents: Formic acid ,  Water ;  3 h, 100 °C
참조
Rh-Catalyzed Synthesis of Coumarin Derivatives from Phenolic Acetates and Acrylates via C-H Bond Activation
Gadakh, Sunita K.; Dey, Soumen; Sudalai, Arumugam, Journal of Organic Chemistry, 2015, 80(22), 11544-11550

합성회로 9

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  15 s
참조
Synthesis of hydroxycoumarins and hydroxybenzo[f]- or [h]coumarins as lipid peroxidation inhibitors
Symeonidis, Theodoros; Chamilos, Michael; Hadjipavlou-Litina, Dimitra J.; Kallitsakis, Michael; Litinas, Konstantinos E., Bioorganic & Medicinal Chemistry Letters, 2009, 19(4), 1139-1142

합성회로 10

반응 조건
1.1 Reagents: Pyridine, hydrobromide (1:1) Solvents: Sulfolane ;  rt → 160 °C; 7 h, 150 - 160 °C; rt → 80 °C
참조
Highly efficient and scalable process for demethylation of 6-(2,4-dimethoxybenzoyl)chromen-2-one and other aryl methyl ethers
Srivastava, Amit; Yang, Jason; Zhao, Baoshu; Jiang, Yong; Blackmon, Wade; et al, Synthetic Communications, 2010, 40(12), 1765-1771

합성회로 11

반응 조건
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  1 h, reflux
참조
Mild and efficient deprotection of allyl ethers of phenols and hydroxycoumarins using a palladium on charcoal catalyst and ammonium formate
Ganguly, Nemai C.; Dutta, Sanjoy; Datta, Mrityunjoy, Tetrahedron Letters, 2006, 47(32), 5807-5810

합성회로 12

반응 조건
1.1 Catalysts: Ammonium bicarbonate ;  1 h, 90 °C; rt → 140 °C; 2 h, 140 °C
참조
Temperature Dependent Green Synthesis of 3-Carboxycoumarins and 3,4-unsubstituted Coumarins
van Schijndel, Jack; Molendijk, Dennis; Canalle, Luiz Alberto; Rump, Erik Theodorus; Meuldijk, Jan, Current Organic Synthesis, 2019, 16(1), 130-135

합성회로 13

반응 조건
1.1 Catalysts: Ytterbium triflate ;  2 min, 80 °C
참조
Ytterbium triflate promoted coupling of phenols and propiolic acids: synthesis of coumarins
Fiorito, Serena; Epifano, Francesco; Taddeo, Vito A.; Genovese, Salvatore, Tetrahedron Letters, 2016, 57(26), 2939-2942

합성회로 14

반응 조건
1.1 Solvents: Ethanol ;  rt
참조
Photoconversion of o-hydroxycinnamates to coumarins and its application to fluorescence imaging
Cho, Sung-Youl; Song, Young-Kyu; Kim, Joong-Gon; Oh, Se-Young; Chung, Chan-Moon, Tetrahedron Letters, 2009, 50(33), 4769-4772

합성회로 15

반응 조건
1.1 Reagents: Iodocyclohexane Solvents: Dimethylformamide ;  4 h, rt → 120 °C
참조
Cyclohexyl iodide promoted approach for coumarin analog synthesis using small scaffold
Sharma, Dharminder; Reddy, C. B.; Shil, Arun K.; Saroach, Rashi Prakash; Das, Pralay, Molecular Diversity, 2013, 17(4), 651-659

합성회로 16

반응 조건
1.1 Reagents: Samarium ,  Iodine Solvents: Methanol
참조
Metallic samarium and iodine in alcohol. Deacylation and dealkyloxycarbonylation of protected alcohols and lactams
Yanada, Reiko; Negoro, Nobuyuki; Bessho, Kiyoshi; Yanada, Kazuo, Synlett, 1995, (12), 1261-3

합성회로 17

반응 조건
1.1 Catalysts: Bis[2-[[[3-(trimethoxysilyl)propyl]imino-κN]methyl]phenolato-κO]cobalt (mesoporous silica-supported) Solvents: Methanol ;  1.5 h, rt
참조
A highly efficient and reusable mesoporous supported Co(II) catalyst for chemoselective deprotection of aryl acetates
Rajabi, Fatemeh, Tetrahedron Letters, 2009, 50(52), 7256-7258

합성회로 18

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  1.0 h, rt
1.2 Solvents: Water
참조
A simple, effective and highly selective cleavage of 3-methylbut-2-enyl (prenyl) ethers using p-toluenesulfonic acid
Babu, K. Suresh; Raju, B. China; Srinivas, P. V.; Rao, A. Sridhar; Kumar, S. Praveen; et al, Chemistry Letters, 2003, 32(8), 704-705

합성회로 19

반응 조건
참조
Deacylation of aromatic acetates. A new method of selective protection of the hydroxyl function
Gonzalez, A. G.; Jorge, Z. D.; Dorta, H. Lopez; Luis, F. Rodriguez, Tetrahedron Letters, 1981, 22(4), 335-6

합성회로 20

반응 조건
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane
1.2 Reagents: Boron trichloride Solvents: Dichloromethane
1.3 Reagents: Water
참조
Boron trichloride/tetra-n-butylammonium iodide: a mild, selective combination reagent for the cleavage of primary alkyl aryl ethers
Brooks, Paige R.; Wirtz, Michael C.; Vetelino, Michael G.; Rescek, Diane M.; Woodworth, Graeme F.; et al, Journal of Organic Chemistry, 1999, 64(26), 9719-9721

합성회로 21

반응 조건
1.1 Reagents: Sodium methoxide ,  Triphenylphosphine
참조
Microwave-induced in situ Wittig reaction of salicylaldehydes with ethyl chloroacetate and triphenylphosphine in solventless system
Valizadeh, H.; Shockravi, A.; Heravi, M. M.; Ghadim, H. Abbasi, Journal of Chemical Research, 2003, (11), 718-720

Umbelliferone Raw materials

Umbelliferone Preparation Products

Umbelliferone 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:93-35-6)Umbelliferone
주문 번호:A938497
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 15:26
가격 ($):394.0
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:93-35-6)7-Hydroxycoumarin
주문 번호:8526081
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:11
가격 ($):discuss personally

Umbelliferone 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-35-6)7-Hydroxycoumarin
sfd4201
순결:99.9%
재다:200kg
가격 ($):문의
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:93-35-6)Umbelliferone
TB05041
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의